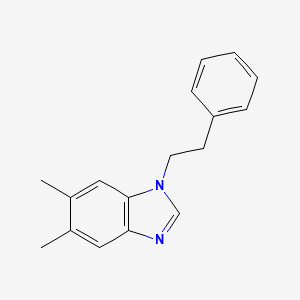

5,6-dimethyl-1-(2-phenylethyl)-1H-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,6-dimethyl-1-(2-phenylethyl)-1H-benzimidazole is a chemical compound. Unfortunately, there is limited information available about this specific compound. It’s important to note that the benzimidazole group is a significant structure in medicinal chemistry and is part of many pharmaceutical drugs .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the IR spectrum characterization of a compound with a similar structure indicated a shift of absorption band from 3413 cm −1, corresponding to the NH group stretching. This can be correlated to the ring stretching of the benzimidazole moiety .Aplicaciones Científicas De Investigación

Anticancer Potential

The structural features of 5,6-dimethyl-1-(2-phenylethyl)-1H-benzimidazole suggest potential anticancer activity. Benzimidazoles are known for their ability to inhibit enzymes involved in DNA replication and repair. Researchers have explored this compound as a potential chemotherapeutic agent, particularly against hepatocellular carcinoma .

Heterocycle Synthesis

The azide group in 5,6-dimethyl-1-(2-phenylethyl)-1H-benzimidazole allows for versatile synthetic routes. For instance, it can react with diethyl acetylenedicarboxylate and methyl propiolate to yield triazole derivatives. These heterocycles find applications in medicinal chemistry and material science .

Mecanismo De Acción

Target of Action

Benzimidazole derivatives have been known to interact with various cellular targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

For instance, some benzimidazole derivatives have shown cytotoxic activity, suggesting their potential interaction with cellular targets involved in cell proliferation .

Biochemical Pathways

Benzimidazole derivatives have been implicated in various cellular signaling pathways, including those involved in cell proliferation, apoptosis, and immune response .

Result of Action

Some benzimidazole derivatives have demonstrated anticancer activity, suggesting their potential to induce cell-cycle arrest and apoptosis in certain cancer cell lines .

Propiedades

IUPAC Name |

5,6-dimethyl-1-(2-phenylethyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2/c1-13-10-16-17(11-14(13)2)19(12-18-16)9-8-15-6-4-3-5-7-15/h3-7,10-12H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJOVTSHEMTVJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dimethyl-1-(2-phenylethyl)benzimidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-2-[(3-quinolinylamino)methyl]phenol](/img/structure/B5777824.png)

![1-[5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B5777826.png)

![8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5777833.png)

![2-(4-ethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777835.png)

![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5777837.png)

![N-allyl-2-(4-ethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777846.png)

![1-(2-methylphenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5777850.png)

![N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide](/img/structure/B5777880.png)